molecular formula C9H9BrFNO B13974458 (5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanol

(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanol

Cat. No.: B13974458
M. Wt: 246.08 g/mol
InChI Key: GIGBBAIFDADQDY-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanol: is a chemical compound that belongs to the class of pyridines. It is characterized by the presence of a bromine atom at the 5-position, a fluorine atom at the 2-position, and a cyclopropyl group attached to the methanol moiety at the 3-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanol typically involves the following steps:

    Fluorination: The fluorine atom at the 2-position can be introduced using fluorinating agents like Selectfluor or diethylaminosulfur trifluoride (DAST).

    Cyclopropylation: The cyclopropyl group can be attached to the methanol moiety through a cyclopropanation reaction using reagents such as diazomethane or cyclopropylcarbinol.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, fluorination, and cyclopropylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Major Products Formed:

Scientific Research Applications

Chemistry:

    Organic Synthesis: (5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanol is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound’s unique chemical properties make it suitable for the development of advanced materials with specific functionalities.

Biology and Medicine:

    Pharmaceuticals: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.

    Biological Research: It is used in studies to understand the interactions of pyridine derivatives with biological systems and their potential effects on cellular processes.

Industry:

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms in the pyridine ring can influence the compound’s reactivity and binding affinity to target molecules. The cyclopropyl group attached to the methanol moiety can enhance the compound’s stability and bioavailability. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

    (5-Bromo-3-fluoropyridin-2-yl)methanol: This compound has a similar structure but with the fluorine atom at the 3-position and the bromine atom at the 2-position.

    (5-Bromo-2-chloropyridin-3-yl)methanol: This compound has a chlorine atom instead of a fluorine atom at the 2-position.

    (2-Bromo-5-fluoropyridin-3-yl)methanol: This compound has the bromine and fluorine atoms at different positions on the pyridine ring.

Uniqueness: (5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanol is unique due to the specific arrangement of bromine, fluorine, and cyclopropyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

(5-bromo-2-fluoropyridin-3-yl)-cyclopropylmethanol

InChI

InChI=1S/C9H9BrFNO/c10-6-3-7(9(11)12-4-6)8(13)5-1-2-5/h3-5,8,13H,1-2H2

InChI Key

GIGBBAIFDADQDY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=C(N=CC(=C2)Br)F)O

Origin of Product

United States

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